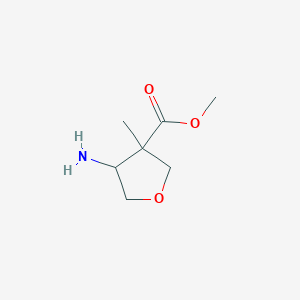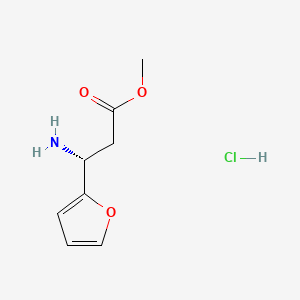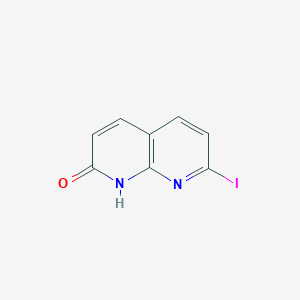![molecular formula C9H8BrN3 B13656883 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is an organic compound that belongs to the class of pyrazolopyridines This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyclopropyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions, and in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base such as triethylamine or sodium hydride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include 3-amino, 3-thio, or 3-alkoxy derivatives of the original compound.
Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.
科学的研究の応用
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly for targeting tropomyosin receptor kinases (TRKs) involved in cancer.
Biological Research: The compound is used in studies related to cell proliferation, differentiation, and survival pathways.
Drug Discovery:
作用機序
The mechanism of action of 3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets tropomyosin receptor kinases (TRKs), which are receptor tyrosine kinases involved in cell signaling pathways.
Pathways Involved: Upon binding to TRKs, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are associated with cell proliferation, differentiation, and survival.
類似化合物との比較
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group but shares the bromine substitution at the 3-position.
3-Amino-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine: Similar structure with an amino group instead of a bromine atom at the 3-position.
Uniqueness
3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a lead compound in drug discovery .
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
3-bromo-5-cyclopropyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8BrN3/c10-8-7-3-6(5-1-2-5)4-11-9(7)13-12-8/h3-5H,1-2H2,(H,11,12,13) |
InChIキー |
GTUHNDGKBHTUMG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(NN=C3N=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



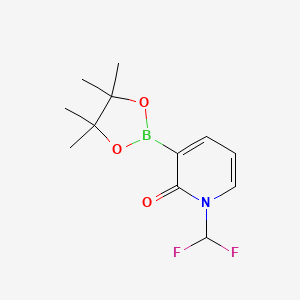
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)


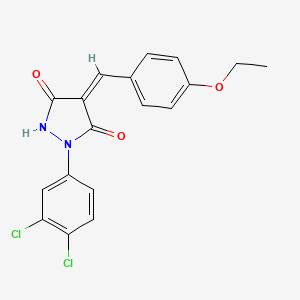


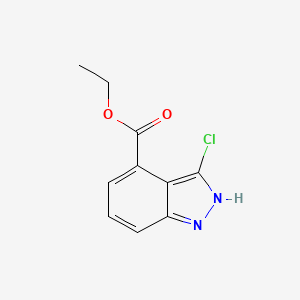
![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
